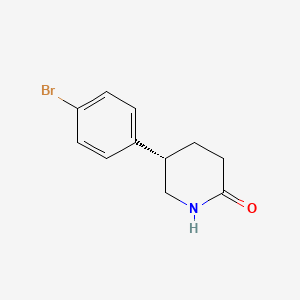

(S)-5-(4-Bromophenyl)piperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12BrNO |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

(5S)-5-(4-bromophenyl)piperidin-2-one |

InChI |

InChI=1S/C11H12BrNO/c12-10-4-1-8(2-5-10)9-3-6-11(14)13-7-9/h1-2,4-5,9H,3,6-7H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

FDBGOSSOFAVGLI-SECBINFHSA-N |

Isomeric SMILES |

C1CC(=O)NC[C@@H]1C2=CC=C(C=C2)Br |

Canonical SMILES |

C1CC(=O)NCC1C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformations of S 5 4 Bromophenyl Piperidin 2 One

Reactivity of the Lactam Carbonyl Group: Nucleophilic and Electrophilic Pathways

The piperidin-2-one structure contains a six-membered ring δ-lactam. The lactam carbonyl group is a key site for both nucleophilic and electrophilic reactions. The reactivity of this amide bond is influenced by ring strain and the electronic nature of its substituents.

Nucleophilic Pathways: The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. This can lead to ring-opening reactions. For instance, under strong acidic or basic conditions, hydrolysis can occur, cleaving the amide bond to yield the corresponding δ-amino acid. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl to a methylene (B1212753) group, transforming the piperidin-2-one into the corresponding piperidine (B6355638) derivative.

Electrophilic Pathways: The lone pair of electrons on the lactam nitrogen can participate in nucleophilic attack, but its reactivity is significantly diminished due to resonance with the adjacent carbonyl group. However, the carbonyl oxygen can be protonated or coordinated to a Lewis acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles.

The chemical reactivity of the β-lactam ring, a related structure, is strongly dependent on the substitution at the N-1, C-3, and C-4 positions, a principle that extends to the δ-lactam system of piperidin-2-one. nih.gov

Reactions Involving the Bromine Substituent on the Phenyl Ring

The 4-bromophenyl substituent is a versatile functional group, primarily serving as a handle for carbon-carbon and carbon-heteroatom bond formation through metal-catalyzed cross-coupling reactions. It is also a potential site for nucleophilic aromatic substitution, although this pathway is less common for unactivated aryl bromides.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine). libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge that develops in the aromatic ring during the formation of the intermediate Meisenheimer complex. libretexts.orgnih.gov

In (S)-5-(4-Bromophenyl)piperidin-2-one, the piperidin-2-one substituent is not a strong electron-withdrawing group capable of sufficiently activating the ring for SNAr. Therefore, direct displacement of the bromine atom by common nucleophiles under standard SNAr conditions is generally not feasible. masterorganicchemistry.com For such a reaction to proceed, extremely harsh conditions or the use of very strong nucleophiles would be required, which could lead to side reactions or decomposition. The typical reactivity order for halides in SNAr is F > Cl ≈ Br > I, which is opposite to the order seen in other substitution reactions and is indicative of a rate-determining step involving the attack of the nucleophile. nih.gov

The bromine atom on the phenyl ring is ideally suited for a variety of powerful transition metal-catalyzed cross-coupling reactions. mdpi.comcolby.edu These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. The aryl bromide acts as the electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron reagent (typically a boronic acid or ester) with an organic halide. harvard.edursc.org this compound can be coupled with various aryl or vinyl boronic acids using a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) to generate 5-biaryl or 5-styryl-piperidin-2-one derivatives. nih.govresearchgate.net Nickel catalysts have also emerged as a cost-effective alternative to palladium for Suzuki-Miyaura reactions. rsc.org

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org This palladium-catalyzed process allows for the introduction of a vinyl group at the 4-position of the phenyl ring. nih.govnih.govresearchgate.net The reaction typically employs a palladium catalyst, a base (like triethylamine (B128534) or potassium carbonate), and often a phosphine (B1218219) ligand. The reaction with this compound would yield (S)-5-(4-vinylphenyl)piperidin-2-one derivatives, which can serve as precursors for further functionalization.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orggoogle.com This reaction can be used to couple this compound with a variety of terminal alkynes, providing access to a range of (S)-5-(4-(alkynyl)phenyl)piperidin-2-one compounds. nih.gov These products are valuable intermediates for synthesizing more complex molecules.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, CsF | (S)-5-(4-Arylphenyl)piperidin-2-one |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | (S)-5-(4-Vinylphenyl)piperidin-2-one |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | (S)-5-(4-(Alkynyl)phenyl)piperidin-2-one |

Stereochemical Stability and Epimerization Studies at the Chiral Center C5

The stereochemical integrity of the chiral center at the C5 position is a critical consideration in the synthesis and transformation of this compound. Epimerization, the change in configuration at a single stereocenter, would result in the formation of the corresponding (R)-enantiomer, leading to a racemic or diastereomeric mixture.

The C5 position is adjacent to the phenyl ring but not directly adjacent to the carbonyl group. The proton at C5 is not significantly acidic, meaning that epimerization via a deprotonation-reprotonation mechanism is unlikely under neutral or mild acidic/basic conditions. However, under very strong basic conditions, deprotonation at C6 could potentially occur, but this would not directly affect the stereocenter at C5. The stability of the C5 stereocenter is generally expected to be high under the conditions typically employed for the cross-coupling reactions discussed previously. Nevertheless, careful selection of reaction conditions is always prudent to avoid any potential loss of enantiomeric purity.

Derivatization Strategies for Structural Diversification

The structural framework of this compound offers multiple sites for derivatization, enabling the creation of diverse chemical libraries for various applications. nih.gov

Beyond the transformations of the 4-bromophenyl group, the piperidin-2-one ring itself can be functionalized. researchgate.net

N-Functionalization: The secondary amine within the lactam ring is a key site for modification. The N-H proton can be removed by a suitable base, and the resulting anion can react with a variety of electrophiles. This allows for N-alkylation, N-acylation, or N-arylation, introducing a wide range of substituents at the nitrogen atom. nih.gov

α-Functionalization: The methylene groups at the C3 and C6 positions, adjacent to the carbonyl and nitrogen atoms respectively, can potentially be functionalized. For example, deprotonation at the C3 position followed by reaction with an electrophile could introduce substituents alpha to the carbonyl group. However, regioselectivity between the C3 and C6 positions would need to be carefully controlled.

The piperidine ring is a significant component in the molecular structure of many widely used compounds, and its functionalization is a key strategy in drug discovery and development. nih.gov Derivatization techniques, such as using N-(4-aminophenyl)piperidine to tag organic acids, highlight the utility of functionalized piperidines in improving analytical detection. nsf.govnih.gov

Modifications of the 4-Bromophenyl Moiety for Enhanced Chemical Space Exploration

The 4-bromophenyl substituent of this compound is a key functional group that serves as a versatile anchor for a variety of chemical transformations, enabling the exploration of a broader chemical space. The presence of the bromine atom facilitates numerous palladium-catalyzed cross-coupling reactions, which are fundamental in medicinal chemistry for the synthesis of diverse molecular libraries. These reactions allow for the introduction of a wide array of functional groups, thereby modifying the steric and electronic properties of the molecule. Among the most significant of these transformations are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds. libretexts.orgharvard.edu This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This methodology is particularly effective for the synthesis of biaryl compounds and for the introduction of various aryl, heteroaryl, and vinyl groups. mdpi.com The reaction is valued for its mild conditions and its tolerance of a broad spectrum of functional groups. libretexts.orgmdpi.com

For this compound, a Suzuki-Miyaura coupling could be employed to replace the bromine atom with a variety of substituents, thereby generating a library of novel derivatives. A typical catalytic system for this transformation would involve a palladium source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in conjunction with a suitable phosphine ligand. harvard.edumdpi.com The reaction necessitates the presence of a base, with common choices including potassium phosphate (B84403) (K₃PO₄) and sodium carbonate (Na₂CO₃), to facilitate the crucial transmetalation step of the catalytic cycle. mdpi.com The selection of the solvent is also an important parameter, with ethereal solvents like 1,4-dioxane (B91453) or aromatic hydrocarbons such as toluene (B28343) being frequently used. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent |

|---|---|---|---|---|---|

| 1 | (S)-5-(4-Bromophenyl) piperidin-2-one | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane |

| 2 | (S)-5-(4-Bromophenyl) piperidin-2-one | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane |

| 3 | (S)-5-(4-Bromophenyl) piperidin-2-one | Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is of great utility for the synthesis of arylamines from aryl halides. In the context of this compound, this transformation would enable the introduction of a diverse range of primary and secondary amines at the 4-position of the phenyl ring. This would lead to the generation of a variety of N-aryl derivatives, significantly expanding the chemical diversity of the compound library. The Buchwald-Hartwig amination is recognized for its high efficiency and its applicability to a wide range of substrates. wikipedia.orgorganic-chemistry.org

The catalytic system for this reaction typically comprises a palladium precursor and a bulky, electron-rich phosphine ligand, the choice of which is critical to the success of the reaction. wikipedia.orgnih.gov The reaction is carried out in the presence of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org Anhydrous, non-protic solvents like toluene or tetrahydrofuran (B95107) (THF) are commonly employed for this transformation. libretexts.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|---|

| 1 | (S)-5-(4-Bromophenyl) piperidin-2-one | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene |

| 2 | (S)-5-(4-Bromophenyl) piperidin-2-one | Aniline | Pd(OAc)₂ / P(o-tolyl)₃ | K₂CO₃ | Toluene |

| 3 | (S)-5-(4-Bromophenyl) piperidin-2-one | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is a valuable tool for the introduction of alkynyl groups onto aromatic rings. For this compound, the Sonogashira coupling would provide a direct route to the corresponding 4-alkynylphenyl derivatives. These products can serve as versatile intermediates for further chemical modifications, such as cycloaddition reactions or reductions. The reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.org

The standard conditions for a Sonogashira coupling employ a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) salt, typically copper(I) iodide (CuI). libretexts.org An amine, such as triethylamine or diisopropylamine, is used as both the base and the solvent. washington.edu To circumvent potential issues associated with the use of copper, such as the formation of homocoupled diynes, copper-free Sonogashira protocols have also been developed. libretexts.orgnih.gov

Table 3: Representative Conditions for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base/Solvent |

|---|---|---|---|---|---|

| 1 | (S)-5-(4-Bromophenyl) piperidin-2-one | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N |

| 2 | (S)-5-(4-Bromophenyl) piperidin-2-one | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine |

| 3 | (S)-5-(4-Bromophenyl) piperidin-2-one | Propargyl alcohol | PdCl₂(dppf) | - | Cs₂CO₃ / DMF |

The strategic application of these palladium-catalyzed cross-coupling reactions to this compound offers a powerful and efficient means of generating extensive libraries of novel compounds. The systematic modification of the 4-bromophenyl moiety is a key strategy for the exploration of structure-activity relationships and the optimization of the properties of this class of molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra allows for the complete assignment of all proton and carbon signals and confirmation of the compound's connectivity and stereochemistry.

The ¹H NMR spectrum of (S)-5-(4-Bromophenyl)piperidin-2-one is expected to show distinct signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the piperidin-2-one ring. The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons on the piperidinone ring will show complex splitting patterns due to diastereotopicity and spin-spin coupling. The N-H proton of the lactam will typically appear as a broad singlet.

The ¹³C NMR spectrum will show signals for each unique carbon atom. The carbonyl carbon (C=O) of the lactam is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region (110-150 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the piperidinone ring will appear in the upfield region.

Predicted ¹H NMR Spectral Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-Ar (2H) | ~7.45 | d | ~8.4 | 2H |

| H-Ar (2H) | ~7.15 | d | ~8.4 | 2H |

| N-H | ~6.0-7.5 | br s | - | 1H |

| H-3ax | ~2.60 | ddd | J ≈ 17.0, 11.0, 6.0 | 1H |

| H-3eq | ~2.40 | ddd | J ≈ 17.0, 6.0, 3.0 | 1H |

| H-4ax | ~2.00 | m | - | 1H |

| H-4eq | ~2.20 | m | - | 1H |

| H-5 | ~3.20 | m | - | 1H |

| H-6ax | ~3.50 | m | - | 1H |

| H-6eq | ~3.30 | m | - | 1H |

Predicted ¹³C NMR Spectral Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~172.0 |

| C-Ar (C-Br) | ~121.0 |

| C-Ar (CH) | ~128.5 |

| C-Ar (CH) | ~132.0 |

| C-Ar (C-ipso) | ~141.0 |

| C-3 | ~31.0 |

| C-4 | ~30.0 |

| C-5 | ~42.0 |

| C-6 | ~46.0 |

2D NMR experiments are essential for unambiguously assigning the complex signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the piperidinone ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹J-coupling). This allows for the direct assignment of each proton signal to its attached carbon atom (e.g., H-3 to C-3, H-4 to C-4, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). It is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, correlations from the aromatic protons to the C-5 of the piperidinone ring would confirm the connection point. Protons at H-3 and H-4 would show correlations to the carbonyl carbon (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing key information about the stereochemistry and conformation of the molecule. For the (S)-enantiomer, specific through-space correlations, such as between the axial proton at C-5 and other axial protons on the ring, would help to confirm the chair-like conformation of the piperidinone ring and the equatorial orientation of the 4-bromophenyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of similar intensity separated by approximately 2 Da.

For this compound (C₁₁H₁₂BrNO), the expected exact masses for the protonated molecular ions [M+H]⁺ are:

[C₁₁H₁₃⁷⁹BrNO]⁺: 254.0229

[C₁₁H₁₃⁸¹BrNO]⁺: 256.0209

Observing this doublet with high mass accuracy would strongly support the proposed elemental composition.

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry would cause the molecular ion to break apart into smaller, characteristic fragments. The analysis of these fragments helps to confirm the structure.

Predicted Key Fragmentation Pathways

| m/z (for ⁷⁹Br) | Proposed Fragment Structure/Loss |

| 254 | [M+H]⁺ (Protonated Molecular Ion) |

| 198/196 | Loss of C₂H₄O (ethenone) via retro-Diels-Alder type cleavage |

| 182 | Loss of C₃H₄O (acrolein) |

| 157/155 | [C₆H₄Br]⁺ (Bromophenyl cation) |

| 98 | [C₅H₈NO]⁺ (Piperidinone fragment after loss of bromophenyl radical) |

The most characteristic fragmentation would likely involve the cleavage of the bond between the piperidinone ring and the bromophenyl group, leading to ions corresponding to each of these moieties.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy identifies the functional groups within a molecule based on their characteristic absorption of infrared radiation or through Raman scattering.

The IR and Raman spectra of this compound would be dominated by vibrations from the secondary amide (lactam) and the substituted aromatic ring.

Infrared (IR) Spectroscopy: The most prominent absorption band in the IR spectrum would be the strong carbonyl (C=O) stretch of the lactam, expected around 1650-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, appearing as a medium to strong band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers (around 500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic C=C stretching vibrations are typically strong in Raman spectra and would be expected in the 1580-1610 cm⁻¹ region. The symmetric breathing mode of the p-disubstituted benzene (B151609) ring would also give a characteristic strong signal.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibration Type |

| N-H | 3200-3400 (medium, broad) | Weak | Stretching |

| Aromatic C-H | 3030-3100 (medium) | Strong | Stretching |

| Aliphatic C-H | 2850-2960 (medium) | Medium | Stretching |

| C=O (Amide I) | 1650-1680 (strong) | Medium | Stretching |

| Aromatic C=C | 1580-1610 (strong) | Strong | Stretching |

| N-H (Amide II) | 1510-1550 (medium) | Weak | Bending |

| C-Br | 500-600 (medium) | Strong | Stretching |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. numberanalytics.comazom.com This data allows for the unambiguous determination of the molecule's conformation and configuration in the solid state.

For this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. This would confirm the piperidin-2-one ring's conformation—likely a chair or twisted-chair form—and the spatial orientation of the 4-bromophenyl substituent. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. fiveable.me

As of the current literature review, a specific single-crystal X-ray structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the crystallographic analysis of structurally related bromophenyl and piperidine (B6355638) derivatives has been reported, providing a basis for expected structural features. The data obtained from such an analysis would be crucial for understanding the molecule's structure-activity relationship and for computational modeling studies.

Table 1: Representative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁ |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 95° |

| Key Bond Lengths | The distances between specific atoms, e.g., C-N, C=O, C-Br. | C-Br: ~1.90 Å, C=O: ~1.23 Å |

| Key Bond Angles | The angles formed by three connected atoms, defining the geometry of the molecule. | C-N-C angle in the piperidine ring: ~115° |

| Torsional Angles | The dihedral angles that describe the conformation of the piperidine ring and the substituent orientation. | Defines the chair/boat conformation |

| Intermolecular Forces | Non-covalent interactions between molecules in the crystal lattice, such as hydrogen bonds. | N-H···O=C hydrogen bonds |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, LC-MS, UPLC)

The assessment of enantiomeric purity is paramount for any chiral compound intended for biological or pharmaceutical applications. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), is the gold standard for separating and quantifying enantiomers. sigmaaldrich.com These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation. chiralpedia.com

For this compound, a robust chiral chromatographic method is essential to determine its enantiomeric excess (e.e.). The development of such a method would involve screening various CSPs and mobile phase conditions to achieve baseline separation of the (S)- and (R)-enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and Pirkle-type CSPs are often effective for a wide range of chiral compounds and would be suitable candidates for this separation. chiralpedia.comchiralpedia.comphenomenex.com

A typical chiral HPLC method would involve a normal-phase or reversed-phase elution. For instance, a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol (B145695) is commonly used in normal-phase chromatography on polysaccharide-based CSPs. researchgate.net The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution. Detection can be achieved using a UV detector, as the bromophenyl group is a strong chromophore.

For higher sensitivity and selectivity, especially in complex matrices, LC-MS or UPLC-MS methods can be developed. lcms.czrsc.org These hyphenated techniques provide not only the retention time for each enantiomer but also their mass-to-charge ratio, confirming their identity. nih.gov

Table 2: Representative Chiral UPLC Method and Results

| Parameter | Description |

| Instrumentation | Waters ACQUITY UPLC System coupled with a tandem quadrupole mass spectrometer |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica (B1680970) gel, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase | Isocratic elution with 80:20 (v/v) n-Hexane : Isopropanol |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 25 °C |

| Detection | MS/MS (MRM mode) |

| Retention Time (S)-enantiomer | ~ 5.2 min |

| Retention Time (R)-enantiomer | ~ 6.5 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (e.e.) | > 99% |

Note: The method and results in this table are representative of a plausible chiral separation for this type of compound and are for illustrative purposes.

Computational Chemistry Investigations of S 5 4 Bromophenyl Piperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, providing a deep understanding of their properties from first principles.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. By using functionals such as B3LYP and basis sets like 6-311++G(d,p), the geometry of (S)-5-(4-Bromophenyl)piperidin-2-one can be optimized to find its most stable three-dimensional conformation. nih.govnih.gov This process calculates the lowest energy arrangement of atoms, defining key structural parameters.

The optimization of this compound would reveal that the piperidin-2-one ring likely adopts a chair or twisted-chair conformation to minimize steric strain. The bromophenyl substituent at the C5 position would preferentially occupy an equatorial position to enhance stability. DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles that define this stable structure. For example, calculations on similar piperidin-4-one derivatives have determined C-C bond distances in the ring to be approximately 1.5 Å and C=O bond lengths around 1.2 Å. nih.gov

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.215 |

| Bond Length (Å) | C-N (amide) | 1.360 |

| Bond Length (Å) | C-Br | 1.910 |

| Bond Angle (°) | O-C-N (amide) | 125.5 |

| Dihedral Angle (°) | C-C-C-C (ring) | -55.8 |

Analysis of Frontier Molecular Orbitals (FMOs) and Their Role in Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, indicating susceptibility to electrophilic attack, while the LUMO acts as an electron acceptor, indicating susceptibility to nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would be centered on the electron-deficient carbonyl group of the lactam ring. This distribution suggests that electrophiles would preferentially attack the aromatic ring, while nucleophiles would target the carbonyl carbon.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.52 | Electron-donating ability (nucleophilicity) |

| ELUMO | -1.25 | Electron-accepting ability (electrophilicity) |

| Energy Gap (ΔE) | 5.27 | High kinetic stability and low chemical reactivity |

Molecular Electrostatic Potential (MEP) Surface Analysis for Prediction of Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, which is invaluable for predicting how it will interact with other species. uni-muenchen.de The MEP surface is color-coded to indicate different electrostatic potential values: red signifies electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. bhu.ac.in Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs of electrons. chemrxiv.org Conversely, a region of positive potential (blue) would be located around the hydrogen atom attached to the piperidinone nitrogen (N-H), making it a potential hydrogen bond donor site. bhu.ac.in The bromophenyl ring would exhibit a more complex potential distribution, influenced by the electronegative bromine atom and the delocalized π-electrons. chemrxiv.org

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Stability

In this compound, significant stabilizing interactions would be expected. For instance, the lone pair electrons on the amide nitrogen can delocalize into the antibonding orbital of the adjacent carbonyl group (n(N) → π*(C=O)). Similarly, lone pairs on the bromine atom could interact with antibonding orbitals of the phenyl ring. These hyperconjugative interactions in lactams and related structures contribute to their structural stability. asianpubs.orgresearchgate.net

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C=O) | 55.8 |

| LP(2) O | σ(N-Ccarbonyl) | 2.5 |

| LP(3) Br | π(Carom-Carom) | 4.1 |

| σ(Carom-Br) | π(Carom-Carom) | 2.1 |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Using methods like the Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the 1H and 13C NMR spectra of this compound. researchgate.net

These theoretical predictions are highly valuable for several reasons. They can aid in the assignment of experimental spectra, help confirm the structure of a newly synthesized compound, and provide insight into the electronic environment of each atom. Comparing the calculated chemical shifts with experimentally obtained values serves as a stringent test of the accuracy of the computed molecular structure. researchgate.netnih.gov

| Atom | Predicted 1H Shift | Experimental 1H Shift | Predicted 13C Shift | Experimental 13C Shift |

|---|---|---|---|---|

| C=O | - | - | 172.5 | 171.8 |

| CH-N | 3.45 | 3.41 | 45.2 | 44.9 |

| CH-Ph | 3.30 | 3.27 | 42.1 | 41.8 |

| Aromatic CH | 7.20, 7.50 | 7.18, 7.48 | 128.9, 132.0 | 128.5, 131.7 |

| N-H | 6.80 | 6.75 | - | - |

Calculation of Thermodynamic Properties and Stability Profiles

DFT calculations can also be used to determine key thermodynamic properties of this compound, such as enthalpy (H), entropy (S), and Gibbs free energy (G). journalspub.infochemmethod.com These calculations are typically performed at a standard temperature and pressure (298.15 K and 1 atm).

This data is essential for understanding the molecule's stability and its potential behavior in chemical reactions. For example, the calculated enthalpy of formation can provide a measure of the molecule's intrinsic stability. mdpi.com Furthermore, by calculating these properties for different possible conformers, a stability profile can be constructed to identify the most energetically favorable structures. journalspub.info

| Thermodynamic Property | Calculated Value |

|---|---|

| Zero-point Energy (kcal/mol) | 115.6 |

| Enthalpy (H) (kcal/mol) | 124.2 |

| Gibbs Free Energy (G) (kcal/mol) | 85.7 |

| Entropy (S) (cal/mol·K) | 95.4 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, such as this compound, interacts with a protein target. Docking algorithms predict the preferred orientation of the ligand when bound to a receptor to form a stable complex, while molecular dynamics (MD) simulations provide a detailed view of the conformational changes and stability of the ligand-protein complex over time.

Ligand-protein interaction profiling for this compound involves docking the compound into the binding sites of various potential biological targets. This process helps to identify the key amino acid residues that interact with the ligand and to elucidate the binding mode. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds, the latter being particularly relevant due to the presence of the bromine atom.

Computational tools can generate detailed 2D and 3D diagrams illustrating these interactions. For instance, the lactam ring of the piperidin-2-one scaffold is capable of forming hydrogen bonds, with the carbonyl oxygen acting as a hydrogen bond acceptor and the amide nitrogen as a hydrogen bond donor. The 4-bromophenyl group can engage in hydrophobic and aromatic interactions within the binding pocket. The bromine atom itself can form halogen bonds, which are specific non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. Elucidating these binding modes is the first step in understanding the compound's mechanism of action and for guiding further structural modifications to enhance potency and selectivity.

Following the initial docking, scoring functions are used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). These scores rank different binding poses and can compare the potential of different ligands for the same target.

Molecular dynamics simulations offer a more dynamic and accurate picture. By simulating the movement of every atom in the ligand-protein complex over time (from nanoseconds to microseconds), MD can assess the stability of the predicted binding pose. These simulations reveal how the ligand and protein adapt to each other, the flexibility of different regions of the complex, and the role of solvent molecules. Analysis of MD trajectories can refine binding affinity predictions by calculating the free energy of binding, which accounts for both enthalpic and entropic contributions. This provides a more robust assessment of the ligand's potential efficacy and helps to understand the conformational dynamics that are essential for biological function.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how chemical structure relates to biological activity. Computational modeling is a key component of modern SAR investigations, allowing for the systematic evaluation of structural modifications on binding affinity and activity. nih.gov

For this compound, computational SAR studies would involve creating a virtual library of analogues by modifying specific parts of the molecule. For example, the bromine atom on the phenyl ring could be replaced with other halogens (F, Cl, I) or with small alkyl or alkoxy groups. Similarly, substitutions could be made at other positions of the phenyl ring or on the piperidinone core. Each of these virtual analogues would then be docked into the target protein's active site, and their binding affinities would be predicted.

By comparing the predicted activities of these analogues, researchers can build a computational SAR model. This model can identify which structural features are critical for binding and which regions of the molecule can be modified to improve properties like potency, selectivity, or metabolic stability. For instance, if replacing the bromine with a chlorine atom leads to a predicted loss of affinity, it might suggest the importance of the halogen bond or the size of the substituent at that position. These in silico findings provide valuable guidance for synthetic chemists, helping to prioritize which compounds to synthesize and test experimentally.

Theoretical Studies of Conformational Flexibility and Stereoisomer Interconversions

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. This compound has a chiral center and a flexible piperidinone ring, making conformational analysis particularly important.

Theoretical studies, using methods like quantum mechanics (QM) or molecular mechanics (MM), can explore the potential energy surface of the molecule to identify low-energy, stable conformations. The piperidinone ring can adopt various conformations, such as chair, boat, or twist-boat, and computational methods can determine the relative energies of these forms. The orientation of the 4-bromophenyl substituent (axial vs. equatorial) is also a key conformational feature. Understanding the preferred conformation in solution and within a protein binding site is crucial, as the molecule may need to adopt a specific, higher-energy conformation to bind effectively—a concept central to the "induced fit" theory of ligand binding. nih.gov

Furthermore, because the compound is chiral, its stereoisomer, (R)-5-(4-Bromophenyl)piperidin-2-one, will have different biological activity. Computational models can be used to dock both the (S) and (R) enantiomers into a chiral protein binding site to predict which one will bind more favorably, thus explaining the stereoselectivity often observed in drug action. Theoretical calculations can also be used to study the energy barrier for interconversion between stereoisomers, although for a stable chiral center like the one in this molecule, this barrier would be prohibitively high under physiological conditions.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

For a compound to be an effective drug, it must not only bind to its target but also possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are widely used in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetics. mdpi.com

Various computational models, many of which are based on quantitative structure-property relationships (QSPR), can predict a wide range of ADME parameters for this compound.

| ADME Property | Predicted Parameter | Significance |

| Absorption | Oral Bioavailability, Caco-2 Permeability, Intestinal Absorption | Predicts how well the drug is absorbed from the gut into the bloodstream. |

| Distribution | Blood-Brain Barrier (BBB) Penetration, Plasma Protein Binding (PPB) | Predicts where the drug will go in the body and if it can reach its target (e.g., in the CNS). |

| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor Prediction | Predicts how the drug is broken down by metabolic enzymes, which affects its half-life and potential for drug-drug interactions. |

| Excretion | Total Clearance | Predicts how quickly the drug is removed from the body. |

These predictions are based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and number of hydrogen bond donors and acceptors. For example, rules like Lipinski's "Rule of Five" use these properties to give a general indication of a compound's potential for oral bioavailability. More sophisticated models can predict specific outcomes, such as whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes like CYP3A4 or CYP2D6. mdpi.com Early in silico assessment of these properties for this compound is essential for evaluating its drug-likeness and identifying potential liabilities that may need to be addressed through chemical modification. japtronline.com

Biological Activity and Mechanistic Studies in Vitro Focus

General Applications of Piperidin-2-one Scaffolds in In Vitro Biological Research

The piperidin-2-one scaffold, a six-membered heterocyclic ring, is a versatile building block in drug discovery and development. thieme-connect.com Its synthetic tractability allows for the introduction of various substituents, leading to a diverse range of pharmacological activities. thieme-connect.com In vitro biological research has extensively utilized piperidin-2-one derivatives to explore their potential as anticancer, anti-inflammatory, and neuroprotective agents. nih.gov The structural rigidity and the presence of a lactam functionality in the piperidin-2-one ring system contribute to its ability to form specific interactions with biological macromolecules, making it a valuable pharmacophore in the design of targeted therapies.

Enzyme Inhibition Studies

The piperidin-2-one scaffold has been identified as a key structural motif in the design of various enzyme inhibitors. The following subsections detail the in vitro inhibitory activities of piperidin-2-one derivatives against several clinically relevant enzymes.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-established target in cancer therapy. Research into novel c-Met inhibitors has explored the utility of the piperidin-2-one scaffold. A study focused on the design and synthesis of a series of compounds featuring a 3-carboxypiperidin-2-one scaffold demonstrated significant inhibitory effects on c-Met kinase. nih.gov The research highlighted that substitutions on the piperidin-2-one ring are crucial for potent inhibitory activity.

| Compound | c-Met Kinase IC50 (nM) |

| Compound A | 8.6 |

| Compound B | 15 |

| Compound C | 81 |

This table presents the c-Met kinase inhibitory activity of representative compounds with a 3-carboxypiperidin-2-one scaffold.

Dihydrofolate Reductase (DHFR) Inhibition

| Compound Series | DHFR IC50 Range (µM) |

| 4-Piperidine-based thiosemicarbazones | 13.70 - 47.30 |

| 2H-pyrido[1,2-a]pyrimidin-2-ones | Submicromolar (e.g., 3.1 µM for the most potent) |

This table shows the DHFR inhibitory activity of different compound series containing a piperidine (B6355638) or a related heterocyclic scaffold.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperidinone scaffold has been investigated for its potential to inhibit AChE. A series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and evaluated for their AChE inhibitory activity. acgpubs.orgresearchgate.net The study found that several of these compounds exhibited potent inhibition of the enzyme, with the substitution pattern on the piperidinone ring significantly influencing the activity.

| Compound | AChE IC50 (µM) |

| 1d (nitro substituent) | 12.55 |

| 1g (chloro substituent) | 18.04 |

This table displays the acetylcholinesterase inhibitory activity of representative piperidinone derivatives.

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The epidermal growth factor receptor is a key target in the treatment of various cancers. While direct evidence for (S)-5-(4-Bromophenyl)piperidin-2-one as an EGFR inhibitor is limited, the broader class of piperidine-containing molecules has been explored. For example, a review on fused pyrimidine (B1678525) systems highlighted that the presence of a piperidine moiety can contribute to activity against mutant EGFR. nih.gov However, specific studies focusing on the piperidin-2-one scaffold for EGFR inhibition are not extensively reported in the currently available literature. Research has more commonly focused on other heterocyclic systems fused with or containing a piperidine substituent.

Topoisomerase-II (TOP-II), HER-2, and Aromatase (ARO) Inhibition

Topoisomerase-II (TOP-II): Topoisomerase-II is a vital enzyme in DNA replication and a target for several anticancer drugs. While research on the direct inhibition of TOP-II by this compound is not available, studies on other piperidone-containing molecules have been conducted. For instance, curcumin (B1669340) mimics incorporating a 3,5-bis(arylidene)-4-piperidone scaffold have been synthesized and evaluated for their topoisomerase IIα inhibitory properties. nih.gov

HER-2: The human epidermal growth factor receptor 2 (HER-2) is another important target in breast cancer therapy. Currently, there is a lack of specific research data on the direct inhibition of HER-2 by compounds with a piperidin-2-one scaffold. Studies on HER-2 inhibitors have often focused on different molecular frameworks, such as rhodanine-piperazine hybrids. mdpi.com

Aromatase (ARO): Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. The piperidine-2,6-dione scaffold, structurally related to piperidin-2-one, has been investigated for aromatase inhibition. A study on 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones demonstrated potent inhibition of human placental aromatase. nih.gov The (+)-enantiomer of the cyclohexyl derivative was found to be a particularly potent inhibitor.

| Compound | Aromatase IC50 (µM) |

| 3-(4-aminophenyl)-3-cyclopentylpiperidine-2,6-dione | 1.2 |

| 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | 0.3 |

| (+)-(S)-3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione | Potent inhibitor (240-fold more than racemic aminoglutethimide) |

This table presents the aromatase inhibitory activity of piperidine-2,6-dione derivatives.

Microbial DNA Gyrase Inhibition

Cell-Based Assays (In Vitro)

Antiproliferative Activity against Human Cancer Cell Lines

Comprehensive screening of this compound against a panel of human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), Bel7402 (hepatocellular carcinoma), HCT116 (colorectal carcinoma), Caco2 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma), and HeLa (cervical adenocarcinoma), has not been extensively documented. As a result, specific IC50 values delineating the antiproliferative potency of this compound against these cell lines are not available in the current body of scientific literature.

Antimicrobial Activity Evaluation (Antibacterial and Antifungal Spectrum)

The antimicrobial profile of this compound has been a subject of preliminary investigation. Studies have explored its efficacy against a range of bacterial and fungal pathogens to determine its spectrum of activity. However, detailed reports providing specific minimum inhibitory concentration (MIC) values against a comprehensive panel of microorganisms are limited.

Protein Binding Investigations (e.g., Bovine Serum Albumin (BSA) Binding)

Investigations into the interaction of this compound with serum albumins, such as bovine serum albumin (BSA), are crucial for understanding its pharmacokinetic properties. These studies typically employ spectroscopic techniques to determine binding constants and elucidate the nature of the interaction. At present, detailed findings from BSA binding studies for this compound, including binding affinity and thermodynamic parameters, have not been published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Stereochemistry on Biological Activity and Selectivity

Chirality is a fundamental aspect of molecular recognition in biological systems, and the stereochemistry of active compounds often has a profound impact on their pharmacological activity. mdpi.com For molecules with a single stereocenter, such as 5-(4-Bromophenyl)piperidin-2-one, the two enantiomers, (S) and (R), can exhibit significant differences in potency, efficacy, and selectivity toward their biological targets.

Research on various chiral heterocyclic compounds demonstrates that biological systems frequently show a strong preference for one enantiomer over the other. This stereoselectivity can arise from differences in how the enantiomers bind to chiral targets like proteins, enzymes, and receptors. mdpi.comnih.gov For instance, in studies of nature-inspired compounds, only isomers with a specific stereochemistry, such as (5S, αS), displayed significant biological activity, suggesting that stereoselective uptake or transport mechanisms may be involved. mdpi.com

The differential activity between enantiomers is a key consideration in drug development. In many classes of piperidine (B6355638) derivatives, one enantiomer is significantly more active or has a better safety profile than the other. acs.org The synthesis of enantiomerically pure compounds is therefore a critical step to maximize therapeutic effects and minimize potential off-target interactions. researchgate.net While specific comparative data for the (S) versus the (R) enantiomer of 5-(4-Bromophenyl)piperidin-2-one is not broadly published, the established principles of stereochemistry in pharmacology strongly suggest that the (S)-configuration is critical for its specific biological interactions and efficacy.

Table 1: General Impact of Stereochemistry on Chiral Piperidine Analogs

| Stereochemical Aspect | Observation in Related Compounds | Implication for (S)-5-(4-Bromophenyl)piperidin-2-one |

|---|---|---|

| Enantiomeric Potency | One enantiomer often displays significantly higher binding affinity and potency. nih.gov | The (S)-enantiomer is likely the more potent form, responsible for the primary biological effect. |

| Target Selectivity | Enantiomers can have different affinities for various receptor subtypes or enzymes. | The (S)-configuration likely confers selectivity for its specific biological target. |

| Pharmacokinetics | Stereochemistry can influence absorption, distribution, metabolism, and excretion (ADME). mdpi.com | The (S)-enantiomer may have a distinct pharmacokinetic profile compared to the (R)-enantiomer. |

| Off-Target Effects | The less active or inactive enantiomer can sometimes contribute to side effects. | Use of the pure (S)-enantiomer can potentially lead to a better safety profile. |

Influence of the 4-Bromophenyl Moiety on Molecular Interactions and Bioactivity

The 4-bromophenyl group at the C5 position of the piperidin-2-one ring is a defining feature that critically influences the molecule's interactions and biological profile. The presence and position of the bromine atom, as well as the aromatic nature of the phenyl ring, contribute to binding affinity, selectivity, and pharmacokinetic properties.

The bromine atom can participate in halogen bonding, a noncovalent interaction between the halogen and a negative site in another molecule, such as an oxygen or nitrogen atom in a protein's binding pocket. ijres.org This type of interaction is increasingly recognized as a key factor in enhancing drug-target binding affinity and specificity. researchgate.netnih.gov The strength of halogen bonds depends on the halogen atom, with heavier halogens like bromine and iodine forming stronger bonds than chlorine. acs.orgresearchgate.net This interaction can help to correctly orient the ligand within the binding site, leading to a more stable ligand-receptor complex and enhanced therapeutic efficacy. researchgate.net

Furthermore, halogenation is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a molecule. researchgate.net The lipophilic nature of the bromo-substituent can enhance membrane permeability and potentially facilitate passage across biological barriers like the blood-brain barrier. researchgate.net Studies on various compound series have shown that the introduction of a halogen, particularly at the para-position of a phenyl ring, often leads to a significant increase in biological potency. acs.orgnih.gov For example, in a series of 1,3,4-thiadiazole (B1197879) sulfonamides, inhibitory activity increased with the atomic radius of the halogen (I > Br > Cl). acs.org This highlights the specific contribution of the bromine atom beyond a simple steric or lipophilic effect.

Table 2: Contribution of the 4-Bromophenyl Moiety to Molecular Properties

| Feature | Contribution | Rationale |

|---|---|---|

| Bromine Atom | Halogen Bonding | Forms directional, noncovalent bonds with electron-rich atoms (O, N, S) in biological targets, enhancing binding affinity. ijres.orgresearchgate.net |

| Bromine Atom | Lipophilicity | Increases the molecule's lipophilicity, which can improve membrane permeability and absorption. researchgate.net |

| Phenyl Ring | Hydrophobic Interactions | Engages in hydrophobic or π-stacking interactions within the receptor's binding pocket. |

| Para-Substitution | Optimal Positioning | The para-position often allows the substituent to extend into a specific sub-pocket of the binding site without causing steric hindrance. acs.org |

Role of Substitutions on the Piperidin-2-one Ring System in Modulating Biological Effects and Chemical Characteristics

The piperidin-2-one ring is a prevalent scaffold in medicinal chemistry, serving as the core structure for numerous biologically active compounds. researchgate.netijnrd.org Modifications to this ring system, including substitutions at the nitrogen atom (N1) or other available carbon positions, can profoundly alter the molecule's biological and chemical properties.

Furthermore, adding substituents to the carbon atoms of the piperidine ring can modulate activity. Studies on piperine (B192125) analogs as MAO inhibitors revealed that substitution at the para-position of the piperidine ring was preferable to meta-substitution, and the addition of a hydroxyl group enhanced the inhibitory effect. nih.gov In other cases, rigidifying the piperidine ring by introducing bridging moieties, such as in nortropane or 2-azanorbornane systems, has been used to lock the molecule into a specific conformation, which can lead to higher receptor affinity. nih.gov These findings underscore the versatility of the piperidine scaffold and the importance of systematic modifications to optimize biological activity. nih.govmdpi.com

Table 3: Effects of Substitution on the Piperidine Ring in Analogous Systems

| Position of Substitution | Type of Modification | Observed Effect on Activity/Properties |

|---|---|---|

| Nitrogen (N1) | Acylation (e.g., N-formyl) | Can alter conformation and biological activity. researchgate.net |

| Nitrogen (N1) | Alkylation | Modifies polarity and can influence target selectivity. nih.gov |

| Carbon Ring | Introduction of Unsaturation | Can significantly increase potency by altering ring conformation. dndi.org |

| Carbon Ring | Addition of Polar Groups (e.g., -OH) | Can enhance inhibitory effects and improve solubility. nih.govnih.gov |

| Carbon Ring | Bridging/Rigidification | Constrains the ring conformation, potentially increasing receptor affinity. nih.gov |

Development of Pharmacophore Models and Rational Design of Analogs

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. pharmacophorejournal.comfrontiersin.org A pharmacophore model for this compound and its analogs would typically include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen), hydrogen bond donors (e.g., the amide N-H), hydrophobic regions (e.g., the phenyl ring), and a halogen bond donor feature for the bromine atom. researchgate.net

The development of such a model involves:

Identifying a set of active molecules: A training set of structurally diverse compounds with known biological activities is compiled. pharmacophorejournal.com

Conformational analysis: The possible low-energy conformations of these molecules are generated.

Feature mapping and alignment: Common chemical features are identified and aligned to create a hypothetical 3D model that explains the observed activities.

Validation: The model is tested for its ability to predict the activity of a separate set of molecules (a test set) and its ability to distinguish active from inactive compounds. pharmacophorejournal.com

Once a validated pharmacophore model is established, it becomes a powerful tool for the rational design of new analogs. nih.gov It can be used for virtual screening of large chemical databases to identify novel scaffolds that match the pharmacophoric features, potentially leading to the discovery of new lead compounds. frontiersin.org Additionally, the model can guide the modification of the existing this compound scaffold. For example, it can suggest where to add or remove functional groups to enhance interactions with the target, improve selectivity, or optimize pharmacokinetic properties. acs.orgnih.gov This rational, structure-based design approach is more efficient than traditional trial-and-error synthesis and is a cornerstone of modern drug discovery. rsc.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-5-(4-Bromophenyl)piperidin-2-one |

| Nortropane |

| 2-Azanorbornane |

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Stereocontrol

The development of efficient and sustainable synthetic methodologies is paramount for the practical application of (S)-5-(4-Bromophenyl)piperidin-2-one and its derivatives. Future research in this area should focus on several key aspects:

Atom-Economical Synthesis: Traditional multi-step syntheses of piperidines can be inefficient. Future efforts should be directed towards developing more atom-economical routes, such as domino reactions or catalytic cyclizations, which minimize waste and maximize the incorporation of starting material into the final product. organic-chemistry.org For instance, ruthenium-catalyzed domino redox isomerization/cyclization of aminopropargyl alcohols represents a promising atom-economical approach to nitrogen heterocycles. organic-chemistry.org

Stereocontrolled Synthesis: The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of highly stereoselective synthetic methods is crucial. This includes the use of chiral catalysts, auxiliaries, and enzymatic resolutions to afford the desired (S)-enantiomer with high enantiomeric excess. mdma.chescholarship.org For example, enantioselective synthesis of 2-arylpiperidines has been achieved from chiral lactams, demonstrating a pathway to control stereochemistry. nih.gov

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is an emerging area in organic synthesis that offers a more direct and efficient way to modify the piperidin-2-one scaffold. Future research could explore the use of transition metal catalysis for the late-stage modification of the piperidine (B6355638) ring, allowing for the rapid generation of diverse analogues.

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Key Advantages | Relevant Approaches |

| Atom Economy | Reduced waste, lower cost | Domino reactions, Ru-catalyzed cyclizations organic-chemistry.org |

| Stereocontrol | Enantiomerically pure compounds | Chiral catalysts, enzymatic resolution, chiral lactams mdma.chescholarship.orgnih.gov |

| Efficiency | Fewer steps, higher overall yield | Catalytic C-H functionalization, one-pot procedures organic-chemistry.org |

Exploration of New Biological Targets and Disease Areas for the this compound Scaffold

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.gov Future research should aim to identify novel biological targets and therapeutic applications for the this compound core.

Neurological Disorders: Piperidine derivatives have shown promise in the treatment of various central nervous system (CNS) disorders. clinmedkaz.org The lipophilicity imparted by the bromophenyl group may enhance blood-brain barrier permeability, making this scaffold a candidate for targeting neurological diseases such as Alzheimer's disease, Parkinson's disease, and neuropathic pain.

Oncology: Many anticancer agents incorporate a piperidine ring. The this compound scaffold could be explored for its potential as an inhibitor of various cancer-related targets, such as kinases or protein-protein interactions. For instance, novel piperidone derivatives have been investigated for their anticancer properties. researchgate.net

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The piperidine moiety is present in a number of antibacterial and antiviral drugs. clinmedkaz.org High-throughput screening of libraries based on the this compound scaffold could lead to the identification of novel anti-infective agents.

Advanced Computational Studies for Predictive Modeling of Reactivity, Selectivity, and Biological Function

In silico methods are invaluable tools in modern drug discovery, enabling the prediction of molecular properties and guiding experimental work. windows.netnih.govnih.gov

Predictive Reactivity Models: Computational chemistry can be used to model the reactivity and selectivity of different synthetic routes to this compound. nih.gov This can help in optimizing reaction conditions and predicting the outcome of new synthetic strategies.

Structure-Based Drug Design: If a biological target is identified, molecular docking and molecular dynamics simulations can be employed to predict the binding mode of this compound and its analogues. mdpi.com This information can guide the design of more potent and selective inhibitors.

Pharmacokinetic and Toxicity Prediction: In silico ADME/T (absorption, distribution, metabolism, excretion, and toxicity) models can be used to predict the drug-like properties of new derivatives. researchgate.net This can help in prioritizing compounds with favorable pharmacokinetic profiles for further development.

Integration of High-Throughput Screening and Combinatorial Chemistry in the Discovery of New Derivatives

To explore the chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are powerful strategies.

Combinatorial Library Synthesis: The development of solid-phase or solution-phase combinatorial synthesis methods would allow for the rapid generation of large libraries of derivatives. nih.govnih.gov5z.com These libraries can then be screened against a variety of biological targets to identify hit compounds.

High-Throughput Screening: HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govmdpi.comthermofisher.com The integration of HTS with combinatorial libraries of this compound derivatives could accelerate the discovery of new drug candidates. For example, HTS has been successfully used to screen lactam derivatives for biological activity. researchgate.netnih.gov

Investigation of Bromine's Role Beyond Electrophilic Sites, Including Halogen Bonding Interactions

The bromine atom in this compound is not merely a bulky substituent but can play a crucial role in molecular recognition through halogen bonding.

Halogen Bonding in Drug-Target Interactions: A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base. researchgate.netresearchgate.netnamiki-s.co.jp The bromine atom in the target compound can act as a halogen bond donor, interacting with backbone carbonyls or other electron-rich residues in a protein binding pocket. nih.gov This interaction can contribute significantly to binding affinity and selectivity.

Modulating Physicochemical Properties: The bromine atom influences the lipophilicity and metabolic stability of the molecule. Understanding these effects is crucial for optimizing the pharmacokinetic properties of drug candidates based on this scaffold.

The potential roles of the bromine atom are summarized below:

| Role of Bromine | Description | Implication for Drug Design |

| Halogen Bonding | Acts as a halogen bond donor to interact with Lewis bases in a binding site. researchgate.netresearchgate.netnamiki-s.co.jp | Can enhance binding affinity and selectivity for a biological target. nih.gov |

| Electrophilic Site | Can participate in electrophilic interactions. | Potential for covalent modification of target proteins. |

| Modulation of Physicochemical Properties | Increases lipophilicity and can influence metabolic stability. | Affects ADME/T properties and blood-brain barrier penetration. |

Q & A

Q. Basic Screening

In vitro assays : Receptor binding studies (e.g., dopamine or serotonin receptors) using radioligand displacement.

Cytotoxicity : MTT assays on neuronal cell lines.

Advanced Mechanistic Studies

For target validation:

Molecular docking : Use AutoDock Vina to predict binding modes to receptors like σ-1 or NMDA, referencing structural analogs ().

Functional assays : Electrophysiology (patch-clamp) to assess ion channel modulation.

Metabolic stability : LC-MS/MS to monitor hepatic clearance in microsomal preparations .

How can researchers address inconsistencies in spectroscopic data (e.g., NMR, IR) for this compound?

Q. Basic Troubleshooting

NMR assignment : Confirm proton environments using 2D techniques (COSY, HSQC). For example, piperidinone ring protons typically resonate at δ 1.5–3.5 ppm ().

Impurity identification : Compare with known byproducts (e.g., des-bromo derivatives) via GC-MS.

Advanced Resolution

Dynamic effects (e.g., ring puckering) may cause splitting. Variable-temperature NMR can distinguish conformational exchange. Computational IR/Raman spectra (Gaussian 16) can validate experimental peaks .

What are the best practices for computational modeling of this compound’s reactivity and stability?

Q. Basic Modeling

Geometry optimization : DFT (B3LYP/6-31G*) to minimize energy.

Reactivity prediction : Frontier molecular orbital (FMO) analysis to identify nucleophilic/electrophilic sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.